2-(Cyclohexen-1-yl)ethynyl-triethyl-silane
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Overview
Description
2-(Cyclohexen-1-yl)ethynyl-triethyl-silane is an organosilicon compound with the molecular formula C14H24Si. This compound is characterized by the presence of a cyclohexene ring, an ethynyl group, and a triethylsilane moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexen-1-yl)ethynyl-triethyl-silane typically involves the reaction of cyclohexenylacetylene with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst such as Karstedt’s catalyst is used to facilitate the addition of the triethylsilane to the alkyne group of cyclohexenylacetylene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexen-1-yl)ethynyl-triethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The triethylsilane moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce ethyl-substituted derivatives. Substitution reactions can result in a variety of functionalized silanes.
Scientific Research Applications
2-(Cyclohexen-1-yl)ethynyl-triethyl-silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of novel materials, including polymers and nanomaterials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is employed in catalytic processes, including hydrosilylation and cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-(Cyclohexen-1-yl)ethynyl-triethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the triethylsilane moiety can participate in hydrosilylation and other silicon-based transformations. The cyclohexene ring provides additional reactivity through its double bond, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexen-1-yl)ethynyl-trimethyl-silane: Similar in structure but with a trimethylsilane moiety instead of triethylsilane.
2-(Cyclohexen-1-yl)ethynyl-dimethyl-silane: Contains a dimethylsilane group, offering different reactivity and properties.
2-(Cyclohexen-1-yl)ethynyl-phenyl-silane: Features a phenylsilane group, which can influence the compound’s electronic and steric properties.
Uniqueness
2-(Cyclohexen-1-yl)ethynyl-triethyl-silane is unique due to the presence of the triethylsilane group, which provides distinct steric and electronic effects compared to its trimethylsilane and dimethylsilane counterparts. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)ethynyl-triethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h10H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTOOJLYPFWADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1=CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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